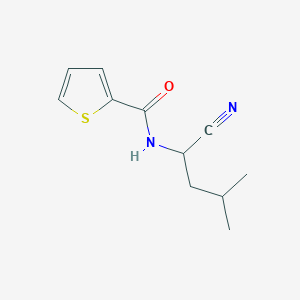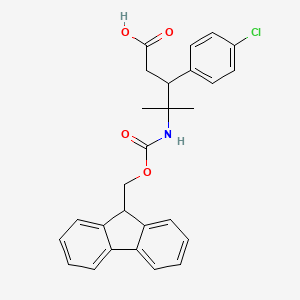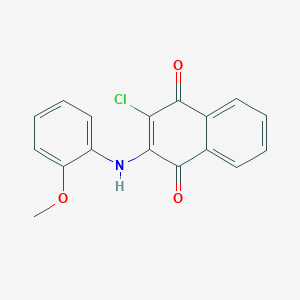
2-Chloro-3-(2-methoxyanilino)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(2-methoxyanilino)naphthalene-1,4-dione is a chemical compound with the molecular formula C17H12ClNO3 . It is also known by its synonyms 2-chloro-3-(2-methoxyanilino)naphthalene-1,4-dione and 2-Chloro-3-((2-methoxyphenyl)amino)naphthalene-1,4-dione .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(2-methoxyanilino)naphthalene-1,4-dione consists of 17 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of this compound is 313.74 .Physical And Chemical Properties Analysis
2-Chloro-3-(2-methoxyanilino)naphthalene-1,4-dione is a solid at room temperature . Its boiling point is 373.4°C at 760 mmHg .Scientific Research Applications
Crystal Structure Analysis
- Crystal Structures of Naphthalene-1,4-dione Derivatives : The crystal structures of compounds related to 2-Chloro-3-(2-methoxyanilino)naphthalene-1,4-dione were determined using single crystal X-ray diffraction, revealing non-planar molecules and hydrogen bonds in the crystals (Yıldırım et al., 2019).
Antifungal Activity
- Antifungal Properties : Compounds including 3-arylamino-5-methoxy-naphthalene-1,4-diones, a class to which the subject compound belongs, exhibited significant antifungal activity against species like Candida and Aspergillus niger (Ryu & Chae, 2005).
Synthesis and Reactions
- Novel Synthesis Methods : Synthesis methods for related naphthalene-1,4-dione derivatives involve interesting reactions like photochemical 2+2 cycloaddition, providing a general method for synthesizing cyclobuta[b]naphthalene-3,8-diones (Naito et al., 1984).
Chemosensors for Metal Ions
- Metal Ion Detection : Naphthalene-1,4-dione derivatives have been used as chemosensors for transition metal ions, showing selectivity towards Cu2+ ions, changing color from orange to blue upon complexation (Gosavi-Mirkute et al., 2017).
Fluorescent Compounds Synthesis
- Synthesis of Fluorescent Compounds : Hydroxyl naphthalene-1,4-dione derivatives, related to the target compound, have been synthesized using a three-component reaction in water, exhibiting fluorescence in green light (Dabiri et al., 2011).
Applications in Solar Cells
- Use in Dye-Sensitized Solar Cells : Thionaphthoquinone dyes, analogs of naphthalene-1,4-dione derivatives, have been used in dye-sensitized solar cells, indicating the potential for the subject compound in photovoltaic applications (Mahadik et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-chloro-3-(2-methoxyanilino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-22-13-9-5-4-8-12(13)19-15-14(18)16(20)10-6-2-3-7-11(10)17(15)21/h2-9,19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNMCDAUXNBBDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(2-methoxyanilino)naphthalene-1,4-dione | |
CAS RN |
64505-74-4 |
Source


|
| Record name | 3-CHLORO-2-(2-METHOXYANILINO)-1,4-NAPHTHOQUINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2416459.png)
![N-(2-(morpholinosulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2416461.png)
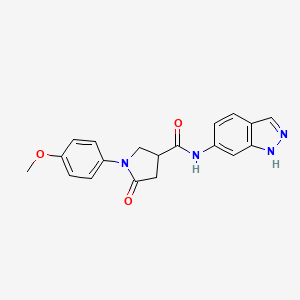
![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416463.png)
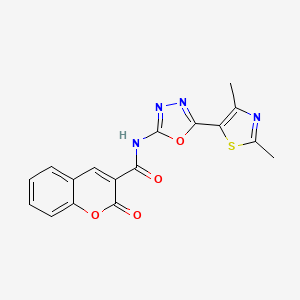
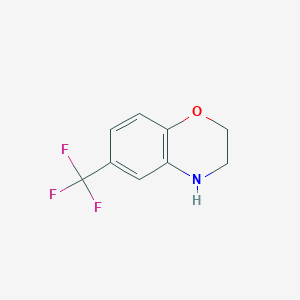

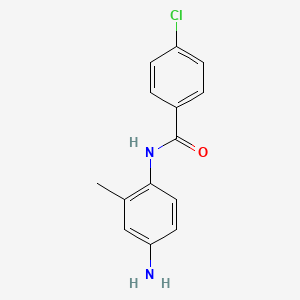
![2-(2-Chloroacetamido)-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416469.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(dimethylamino)benzamide](/img/structure/B2416472.png)
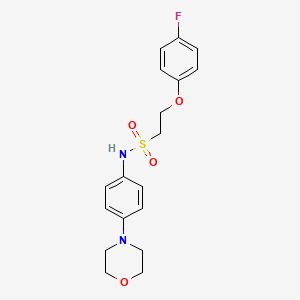
![(Z)-3-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2416474.png)
